2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

描述

IUPAC Nomenclature and Structural Representation

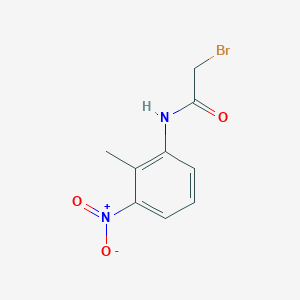

The systematic identification of 2-bromo-N-(2-methyl-3-nitrophenyl)acetamide follows strict IUPAC guidelines. The compound's IUPAC name is derived from its parent structure, acetamide, with substituents arranged according to priority rules. The primary chain features an acetamide backbone (CH3CONH-) modified by a bromine atom at the α-carbon and a 2-methyl-3-nitrophenyl group attached to the nitrogen atom.

The full IUPAC name is This compound , as validated by PubChem records. The structural representation (Figure 1) highlights:

- A benzene ring substituted with a methyl group at position 2 and a nitro group at position 3.

- An acetamide group (-NH-C(=O)-CH2Br) bonded to the nitrogen atom of the aromatic ring.

Key structural identifiers :

| Identifier | Value | Source |

|---|---|---|

| SMILES | CC1=C(C=CC=C1N+[O-])NC(=O)CBr | PubChem |

| InChIKey | OSDJCSTWUQWVPP-UHFFFAOYSA-N | PubChem |

| InChI | InChI=1S/C9H9BrN2O3/c1-6-7... | PubChem |

The nitro group (-NO2) at position 3 and methyl group (-CH3) at position 2 create steric and electronic effects that influence the compound’s reactivity.

Molecular Formula and Weight Analysis

The molecular formula C9H9BrN2O3 is consistent across multiple databases, including PubChem, ChemicalBook, and ChemSrc. This formula accounts for:

- 9 carbon atoms : 7 from the benzene ring and 2 from the acetamide group.

- 9 hydrogen atoms : Distributed across the methyl, aromatic, and acetamide moieties.

- 1 bromine atom : Positioned on the α-carbon of the acetamide chain.

- 2 nitrogen atoms : One in the nitro group and one in the amide bond.

- 3 oxygen atoms : Two from the nitro group and one from the amide carbonyl.

Molecular weight calculations :

| Component | Atomic Weight (g/mol) | Contribution |

|---|---|---|

| C9 | 108.09 | 9 × 12.01 |

| H9 | 9.07 | 9 × 1.008 |

| Br | 79.90 | 1 × 79.90 |

| N2 | 28.02 | 2 × 14.01 |

| O3 | 48.00 | 3 × 16.00 |

| Total | 273.08 g/mol |

This matches experimental values from PubChem and ChemicalBook. Mass spectrometry data confirms an exact mass of 271.980 g/mol , with a polarity index (PSA) of 66.13 Ų due to the nitro and amide groups.

Registry Numbers and CAS Database Cross-Referencing

The compound is cataloged in major chemical databases under the following identifiers:

Cross-referencing reveals structural analogs, such as 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide (CAS 23543-31-9), which differ in nitro group positioning. The CAS database links 1138445-67-6 to suppliers like Matrix Scientific and American Custom Chemicals Corporation, with purity grades up to 95%.

Synonym consolidation :

| Common Name | Source |

|---|---|

| This compound | PubChem |

| Acetamide, 2-bromo-N-(2-methyl-3-nitrophenyl)- | ChemicalBook |

| SCHEMBL2966042 | PubChem |

属性

IUPAC Name |

2-bromo-N-(2-methyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-6-7(11-9(13)5-10)3-2-4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDJCSTWUQWVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

The principal synthetic method involves the reaction of 2-methyl-3-nitroaniline with bromoacetyl bromide to form the target 2-bromo-N-(2-methyl-3-nitrophenyl)acetamide. This is an acylation reaction where the amine group of the substituted aniline attacks the acyl bromide, resulting in the formation of the amide bond and incorporation of the bromoacetyl moiety.

- Reagents: 2-methyl-3-nitroaniline, bromoacetyl bromide

- Base: Triethylamine or other organic bases to neutralize the hydrobromic acid formed

- Solvent: Dichloromethane (DCM) or other anhydrous organic solvents

- Temperature: Typically maintained at low temperature (0°C) during addition to control reaction rate and minimize side reactions

- Work-up: The reaction mixture is stirred, then quenched and purified by recrystallization or chromatography to yield the pure product

This method is analogous to the synthesis of 2-bromo-N-(2-methyl-4-nitrophenyl)acetamide reported in the literature, which achieves yields greater than 75% under reflux conditions in anhydrous solvents, with recrystallization from ethanol or ethyl acetate to improve purity (>98%).

Stepwise Preparation Details

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolution of 2-methyl-3-nitroaniline in dry dichloromethane | Ensures anhydrous environment for acylation |

| 2 | Addition of triethylamine to the solution | Acts as a base to neutralize HBr byproduct |

| 3 | Slow addition of bromoacetyl bromide at 0°C | Controls reaction rate and prevents side reactions |

| 4 | Stirring the reaction mixture for 1-3 hours at 0-5°C | Ensures complete reaction |

| 5 | Quenching by addition of water or aqueous sodium bicarbonate | Neutralizes remaining acid and stops reaction |

| 6 | Extraction and purification by recrystallization | Typically from ethanol or ethyl acetate for high purity |

Alternative Preparation Strategy via N-Substituted 2-Bromoacetamides

An alternative synthetic strategy involves preparing N-substituted 2-bromoacetamides by reacting substituted amines with bromoacetyl bromide in basic media, followed by further functionalization. This method has been demonstrated in the synthesis of related compounds and involves:

- Vigorous shaking of substituted amines (such as 2-methyl-3-nitroaniline) with bromoacetyl bromide in a basic aqueous medium (e.g., 5% sodium carbonate solution)

- Isolation of the N-substituted 2-bromoacetamide product after completion of the reaction

This approach is supported by research on N-substituted 2-bromoacetamides used as intermediates in the synthesis of biologically active compounds.

Reaction Optimization and Control

- Temperature Control: Maintaining low temperature (0–5°C) during addition of bromoacetyl bromide minimizes side reactions such as over-bromination or hydrolysis.

- Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and base.

- Base Selection: Triethylamine is commonly used for its effectiveness in neutralizing HBr without interfering in the reaction.

- Purification: Recrystallization from ethanol or ethyl acetate improves purity and yield.

Spectroscopic Confirmation

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Distinct peaks for methyl group (~2.3 ppm), aromatic protons (7.5–8.2 ppm), and amide carbonyl (~168 ppm in ^13C NMR).

- Infrared Spectroscopy (IR): Amide C=O stretch (~1650 cm^-1), nitro group asymmetric stretch (~1520 cm^-1).

- Mass Spectrometry (MS): Molecular ion peak consistent with C9H9BrN2O3 (m/z ~274).

Data Table: Summary of Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | 2-methyl-3-nitroaniline | Commercially available |

| Acylating Agent | Bromoacetyl bromide | Reactive acyl bromide |

| Base | Triethylamine | Neutralizes HBr |

| Solvent | Dichloromethane (anhydrous) | Common organic solvent |

| Temperature | 0–5°C during addition; room temp stirring | Controls reaction selectivity |

| Reaction Time | 1–3 hours | Ensures completion |

| Purification Method | Recrystallization from ethanol or ethyl acetate | Enhances purity (>98%) |

| Yield | >75% (reported for similar compounds) | High yield expected |

Research Findings and Notes

- The substitution pattern on the aromatic ring (position of the nitro group) can influence the reactivity and yield due to electronic effects.

- The bromine atom in the acetamide moiety is electrophilic, allowing further functionalization through nucleophilic substitution reactions.

- Careful control of reaction conditions is necessary to avoid side reactions such as hydrolysis or multiple bromination.

- The compound is sensitive to moisture and light, requiring storage in airtight containers at low temperatures (2–8°C) away from light.

化学反应分析

Types of Reactions: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

Reduction Reactions: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution Reactions: Products include N-(2-methyl-3-nitrophenyl)acetamide derivatives with different substituents replacing the bromine atom.

Reduction Reactions: The major product is 2-Amino-N-(2-methyl-3-nitrophenyl)acetamide.

Oxidation Reactions: The major product is 2-Bromo-N-(2-methyl-3-nitrophenyl)acetic acid.

科学研究应用

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is utilized in biochemical assays and as a probe to study enzyme-substrate interactions.

作用机制

The mechanism of action of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Structural Features and Substituent Effects

*Assumed formula; †Calculated based on analogs.

Physical-Chemical Properties

‡Inferred from substituent effects.

生物活性

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is a compound with potential biological activities that have been explored in various studies. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 1138445-67-6

- Molecular Formula: C10H10BrN3O2

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-3-nitroaniline with bromoacetyl bromide in the presence of a base. This reaction pathway allows for the introduction of the bromoacetyl group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 16 |

| Vancomycin-resistant E. faecium | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound can serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also investigated the anticancer potential of this compound. It was tested against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The results indicated that this compound significantly reduced cell viability in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| Caco-2 | 15 |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival, such as cyclin-dependent kinases (CDKs) and topoisomerases.

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study published in ACS Omega demonstrated that derivatives similar to this compound exhibited superior antibiofilm activity against resistant bacterial strains compared to standard treatments .

- Anticancer Properties : Research presented in MDPI revealed that compounds with structural similarities to this compound showed selective cytotoxicity towards colorectal cancer cells, indicating promising anticancer properties .

常见问题

Q. How can researchers optimize the synthesis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Reaction Conditions : Use acetic anhydride as the acetylating agent and pyridine as a base under controlled temperature (e.g., room temperature) to minimize side reactions .

- Solvent Selection : Polar aprotic solvents like dichloromethane enhance reaction homogeneity and nucleophilic substitution efficiency .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Monitor intermediates via TLC (Rf values: 0.3–0.5 in hexane/ethyl acetate 3:1) .

- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions, reducing trial-and-error approaches .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR (δ 2.1 ppm for acetyl methyl, δ 8.2–8.5 ppm for aromatic protons) and NMR (δ 170 ppm for carbonyl) confirm structural integrity .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve impurities (retention time: 6.2–6.8 min in 70% methanol/water) .

- Mass Spectrometry : ESI-MS (m/z 297.02 [M+H]) validates molecular weight .

Q. What are the primary chemical reactivity patterns of this compound under nucleophilic conditions?

- Methodological Answer : The bromine atom at the acetamide moiety is susceptible to nucleophilic substitution (S2):

- Amine Substitution : React with primary amines (e.g., methylamine) in DMF at 60°C to yield N-(2-methyl-3-nitrophenyl)-2-aminoacetamide derivatives .

- Thiol Coupling : Use thiourea in ethanol under reflux to form thioacetamide analogs .

- Competing Reactions : Nitro groups may undergo reduction (e.g., H/Pd-C) if not protected, requiring selective conditions .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the biological activity of derivatives of this compound?

- Methodological Answer : Resolve discrepancies by:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables. For enzyme inhibition studies, use IC values with triplicate measurements .

- Structural Confirmation : Verify derivative structures via X-ray crystallography (e.g., CCDC deposition codes) to rule out isomerism .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate bioactivity with binding affinities to target receptors (e.g., kinases) .

Q. What advanced computational methods can elucidate the stereoelectronic effects influencing the reactivity of this compound?

- Methodological Answer : Leverage:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates (e.g., solvation shells in DMSO) .

- Reaction Pathway Analysis : Use IRC (Intrinsic Reaction Coordinate) calculations to map energy barriers for bromine substitution .

Q. What methodologies are recommended for impurity profiling and structural elucidation of synthetic intermediates of this compound?

- Methodological Answer : Employ:

- LC-MS/MS : Identify trace impurities (e.g., de-brominated byproducts) with MRM transitions (e.g., m/z 215 → 170) .

- 2D-NMR : Utilize - HSQC to resolve overlapping signals in complex mixtures .

- Reference Standards : Cross-validate against pharmacopeial standards (e.g., USP) for regulatory compliance .

Q. How can researchers design kinetic studies to investigate substituent effects on reaction pathways involving this compound?

- Methodological Answer : Use:

- Stopped-Flow Techniques : Measure rapid substitution kinetics (k) with varying nucleophiles (e.g., azide vs. thiol) .

- Isotopic Labeling : Incorporate in the nitro group to track electronic effects via kinetic isotope effects (KIE) .

- Arrhenius Analysis : Determine activation energies (E) for competing pathways (e.g., bromine vs. nitro group reactivity) .

Q. What strategies can be employed to optimize the biological activity of this compound derivatives while minimizing off-target effects?

- Methodological Answer : Implement:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., nitro → amino) and assess cytotoxicity (CC) in HepG2 cells .

- Proteomic Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target protein interactions .

- In Silico Toxicity Prediction : Apply ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。